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Compound Name:
1-(4-Iodophenyl)-3-methylbutan-1-

amine

Cat. No.: B1403300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)-3-methylbutan-
1-amine, a novel phenylalkylamine derivative. Due to the limited availability of data on this

specific molecule, this guide synthesizes information from closely related analogs and general

chemical principles to offer insights into its chemical identity, potential synthesis, predicted

biological activities, and analytical characterization. This document is intended to serve as a

foundational resource for researchers and professionals in drug development and chemical

synthesis, highlighting areas for future investigation.

Chemical Identification
The precise chemical identification of a compound is critical for regulatory compliance, patent

applications, and scientific communication.

IUPAC Name
Based on the principles of chemical nomenclature, the International Union of Pure and Applied

Chemistry (IUPAC) name for the compound is 1-(4-Iodophenyl)-3-methylbutan-1-amine.

CAS Number

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1403300?utm_src=pdf-interest
https://www.benchchem.com/product/b1403300?utm_src=pdf-body
https://www.benchchem.com/product/b1403300?utm_src=pdf-body
https://www.benchchem.com/product/b1403300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A thorough search of chemical databases indicates that a specific CAS (Chemical Abstracts

Service) Registry Number has not been assigned to 1-(4-Iodophenyl)-3-methylbutan-1-
amine at the time of this publication. The absence of a CAS number suggests the compound is

either novel or has not been widely reported in the scientific literature.

Chemical Structure
Figure 1: 2D structure of 1-(4-Iodophenyl)-3-methylbutan-1-amine.

Physicochemical Properties (Predicted)
Due to the lack of empirical data, the physicochemical properties of 1-(4-Iodophenyl)-3-
methylbutan-1-amine have been predicted using computational models. These predictions

offer a preliminary understanding of the compound's behavior.

Property Predicted Value

Molecular Formula C11H16IN

Molecular Weight 289.16 g/mol

XLogP3 3.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 3

Note: These values are computationally generated and should be confirmed through

experimental analysis.

Synthesis Protocols
While a specific synthesis protocol for 1-(4-Iodophenyl)-3-methylbutan-1-amine has not been

published, a plausible and efficient route is through reductive amination. This widely used

method involves the reaction of a ketone with an amine in the presence of a reducing agent.

Proposed Synthesis via Reductive Amination
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The synthesis would likely proceed in two main steps:

Preparation of the Ketone Precursor: The synthesis would commence with the preparation of

1-(4-iodophenyl)-3-methylbutan-1-one.

Reductive Amination: The ketone is then reacted with ammonia in the presence of a suitable

reducing agent to yield the final primary amine.

1-(4-iodophenyl)-3-methylbutan-1-one
+ Ammonia (NH3)
+ Reducing Agent

(e.g., NaBH3CN, H2/Pd)

Reductive Amination 1-(4-Iodophenyl)-3-methylbutan-1-amine

Click to download full resolution via product page

Figure 2: Proposed synthesis workflow for 1-(4-Iodophenyl)-3-methylbutan-1-amine.

Experimental Protocol: General Procedure for Reductive Amination

Step 1: Imine Formation. To a solution of 1-(4-iodophenyl)-3-methylbutan-1-one (1

equivalent) in a suitable solvent such as methanol or ethanol, is added an excess of

ammonia (as a solution in methanol or as ammonium acetate). The reaction mixture is stirred

at room temperature to facilitate the formation of the corresponding imine intermediate.

Step 2: Reduction. A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or

sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the reaction mixture.

Alternatively, catalytic hydrogenation (H2 gas over a palladium catalyst) can be employed.

Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC or LC-

MS), the reaction is quenched, and the product is extracted using an organic solvent. The

crude product is then purified using column chromatography to yield the pure 1-(4-
Iodophenyl)-3-methylbutan-1-amine.

Potential Biological Activities
The biological profile of 1-(4-Iodophenyl)-3-methylbutan-1-amine has not been

experimentally determined. However, based on its structural similarity to other

phenylalkylamines, several potential biological activities can be hypothesized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1403300?utm_src=pdf-body-img
https://www.benchchem.com/product/b1403300?utm_src=pdf-body
https://www.benchchem.com/product/b1403300?utm_src=pdf-body
https://www.benchchem.com/product/b1403300?utm_src=pdf-body
https://www.benchchem.com/product/b1403300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenylalkylamine derivatives are known to exhibit a range of pharmacological effects, including

central nervous system stimulation and hallucinogenic properties.[1] The presence of a halogen

atom can significantly influence the biological activity of a molecule.[2]

Central Nervous System Effects
Many phenylalkylamines interact with monoamine neurotransmitter systems, including

dopaminergic and serotonergic pathways.[1] Depending on the substitution pattern, these

compounds can act as stimulants or hallucinogens. The specific effects of the iodo- and 3-

methylbutyl-substituents would require experimental investigation.

Ion Channel Modulation
Some phenylalkylamines are known to act as calcium channel blockers.[3][4][5] Verapamil, a

well-known phenylalkylamine, exerts its therapeutic effects by blocking L-type calcium

channels.[3] It is plausible that 1-(4-Iodophenyl)-3-methylbutan-1-amine could also interact

with ion channels, a hypothesis that warrants investigation through electrophysiological studies.

Analytical Characterization
The definitive identification and purity assessment of 1-(4-Iodophenyl)-3-methylbutan-1-
amine would rely on a combination of standard analytical techniques.

Analytical Technique Purpose

Nuclear Magnetic Resonance (NMR)

Spectroscopy

(¹H and ¹³C NMR) to elucidate the chemical

structure and confirm the connectivity of atoms.

Mass Spectrometry (MS)

To determine the molecular weight and

fragmentation pattern, confirming the molecular

formula.

High-Performance Liquid Chromatography

(HPLC)

To assess the purity of the compound and for

quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the characteristic functional groups

present in the molecule.

Experimental Protocol: General Analytical Workflow
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A typical workflow for the characterization of a novel amine would involve:

Analytical Workflow

Synthesized Compound

Purification
(e.g., Column Chromatography)

Purity Assessment
(HPLC)

Structural Elucidation
(NMR, MS, FTIR)

Data Analysis & Confirmation

Click to download full resolution via product page

Figure 3: A general analytical workflow for the characterization of a synthesized amine.

Future Directions
This technical guide highlights that 1-(4-Iodophenyl)-3-methylbutan-1-amine is a compound

with potential for further scientific exploration. Key areas for future research include:

Definitive Synthesis and Characterization: The development and publication of a detailed,

validated synthesis protocol and complete analytical characterization.
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Pharmacological Profiling: A comprehensive investigation of its biological activities, including

its effects on the central nervous system and its potential as an ion channel modulator.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to

understand how structural modifications influence biological activity.

Conclusion
While specific experimental data for 1-(4-Iodophenyl)-3-methylbutan-1-amine is currently

unavailable, this guide provides a solid foundation for researchers and drug development

professionals. By leveraging knowledge of related compounds and established chemical

principles, we have outlined its chemical identity, a plausible synthetic route, potential biological

activities, and a strategy for its analytical characterization. This information is intended to

catalyze further research into this and similar novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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